

# Application Notes and Protocols for the Use of XEN1101 in Animal Models

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## Compound of Interest

Compound Name: C562-1101

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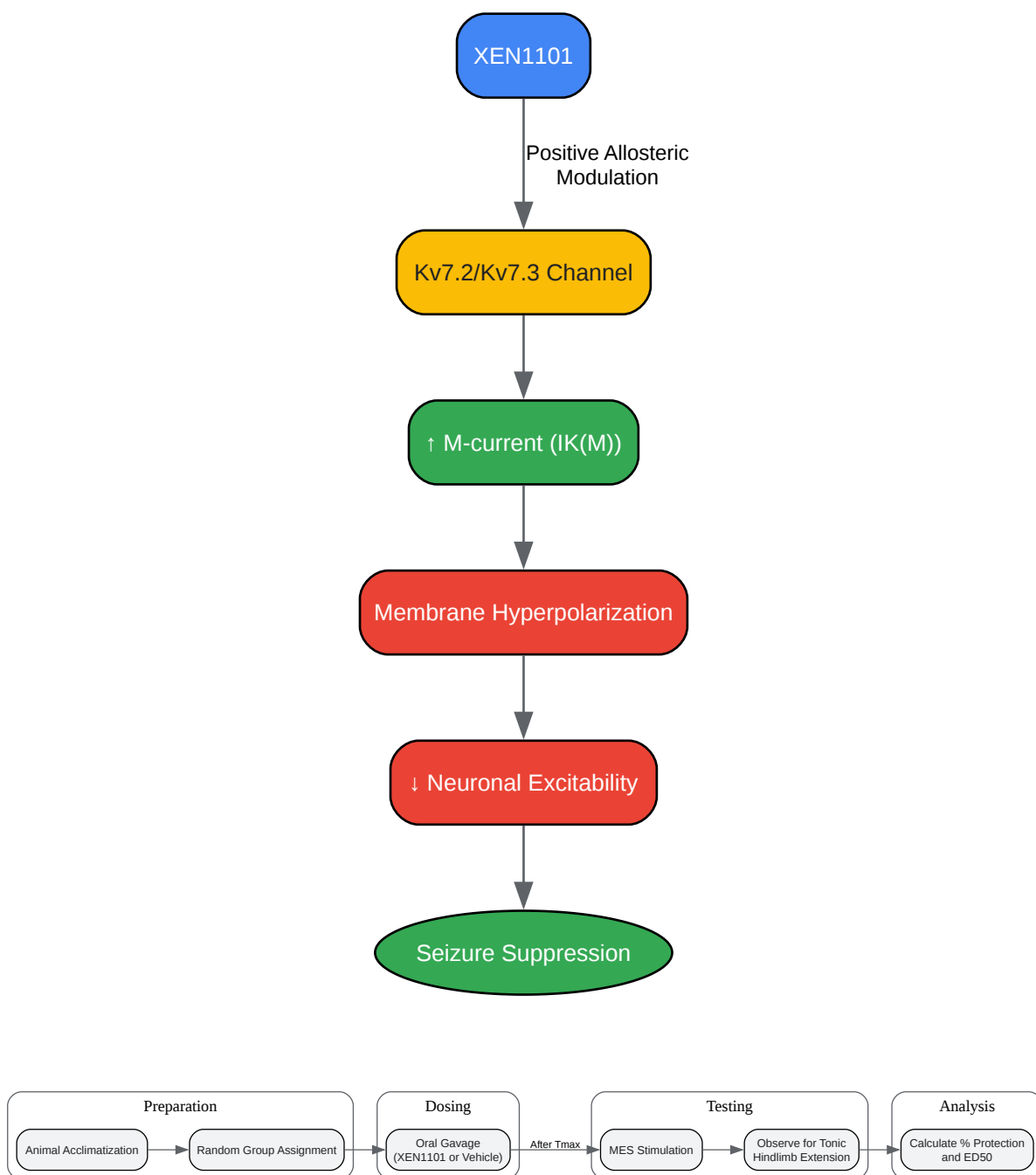
For Researchers, Scientists, and Drug Development Professionals

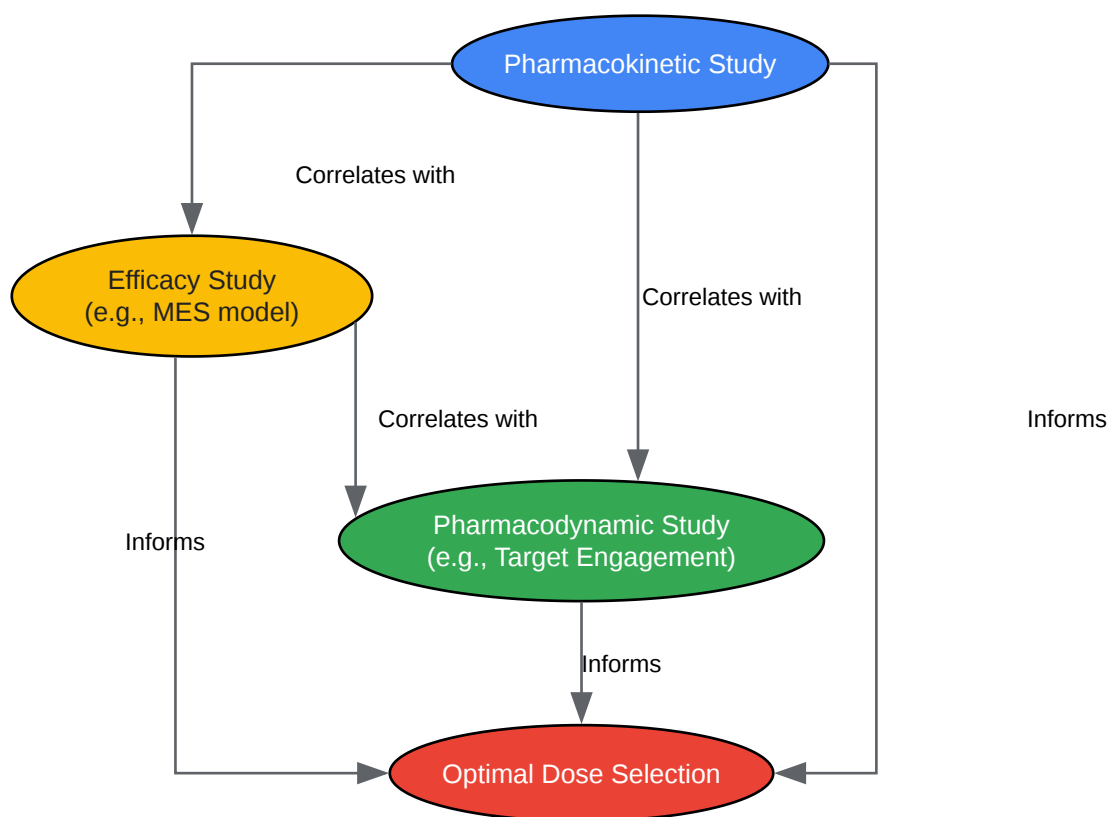
## Introduction

XEN1101 is a next-generation, potent, and selective positive allosteric modulator of the Kv7.2/Kv7.3 voltage-gated potassium channels.[1][2] These channels are critical regulators of neuronal excitability, and their activation leads to a hyperpolarizing M-current that suppresses repetitive neuronal firing.[3][4][5] Dysfunction of Kv7.2/Kv7.3 channels is implicated in various neurological disorders, most notably epilepsy.[3][4] XEN1101 has demonstrated efficacy in preclinical models of seizures and has undergone clinical development for the treatment of focal epilepsy.[1][6] These application notes provide a comprehensive guide for the utilization of XEN1101 in preclinical animal models to evaluate its pharmacokinetic, pharmacodynamic, and efficacy profile.

## Mechanism of Action

XEN1101 acts as an opener of the Kv7.2/Kv7.3 potassium channels, which are predominantly expressed on neuronal axons and initial segments.[5] By enhancing the M-current, XEN1101 stabilizes the neuronal membrane potential, reduces neuronal hyperexcitability, and thereby exerts its anti-seizure effects.[3][4] Preclinical studies have shown that XEN1101 is significantly more potent than first-generation Kv7 channel openers like ezogabine.[2]





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